Cyclohexanamine, N-butylidene- Cyclohexanamine, N-butylidene-
Brand Name: Vulcanchem
CAS No.: 1197-52-0
VCID: VC20928059
InChI: InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h9-10H,2-8H2,1H3
SMILES: CCCC=NC1CCCCC1
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

Cyclohexanamine, N-butylidene-

CAS No.: 1197-52-0

Cat. No.: VC20928059

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanamine, N-butylidene- - 1197-52-0

Specification

CAS No. 1197-52-0
Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name N-cyclohexylbutan-1-imine
Standard InChI InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h9-10H,2-8H2,1H3
Standard InChI Key FHZIRAKRPYIEQD-UHFFFAOYSA-N
SMILES CCCC=NC1CCCCC1
Canonical SMILES CCCC=NC1CCCCC1

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

Cyclohexanamine, N-butylidene- possesses specific properties that define its behavior in chemical reactions and its potential applications. The table below summarizes its key properties:

PropertyValue
CAS Number1197-52-0
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
IUPAC NameN-cyclohexylbutan-1-imine
Standard InChIInChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h9-10H,2-8H2,1H3
Standard InChIKeyFHZIRAKRPYIEQD-UHFFFAOYSA-N
Canonical SMILESCCCC=NC1CCCCC1
SynonymsN-Butylidenecyclohexanamine
The compound's chemical behavior is largely influenced by the imine (C=N) functional group, which serves as a reactive site for various transformations.

Structural Features

The structure of Cyclohexanamine, N-butylidene- consists of two primary components:

  • A cyclohexane ring bonded to a nitrogen atom

  • A butylidene chain (four-carbon chain) attached to the nitrogen via an imine bond
    This arrangement creates a Schiff base structure, which is characterized by the carbon-nitrogen double bond (C=N). The cyclohexane ring provides structural stability while the butylidene chain contributes to the compound's specific reactivity patterns. The imine functionality is particularly significant as it serves as the primary reactive site in most of the compound's chemical transformations.

Synthesis Methods

General Synthetic Approach

Cyclohexanamine, N-butylidene- can be synthesized through condensation reactions involving cyclohexanamine and butyraldehyde or similar aldehydes. The general synthesis pathway typically involves:

  • Initial reaction between cyclohexanamine and butyraldehyde

  • Formation of an imine intermediate through a condensation process

  • Possible reduction under controlled conditions to yield the final product
    The condensation reaction proceeds with the elimination of water, forming the characteristic C=N bond. This synthetic route generally produces high yields of the target compound under appropriate reaction conditions.

Reaction Conditions

The synthesis of Cyclohexanamine, N-butylidene- requires specific reaction conditions to ensure optimal yield and purity:

  • Temperature control is often necessary to prevent side reactions

  • Catalysts may be employed to facilitate the condensation process

  • Dehydrating agents are sometimes used to drive the reaction toward completion by removing water

  • Purification typically involves distillation or recrystallization techniques

Applications in Organic Chemistry

Role as a Synthetic Intermediate

Cyclohexanamine, N-butylidene- serves as an important reagent in various organic synthesis pathways. Its applications as a synthetic intermediate include:

  • Synthesis of complex nitrogen-containing compounds

  • Production of pharmaceutically relevant molecules

  • Development of specialty chemicals for research purposes

  • Formation of advanced materials with specific properties
    The compound's ability to engage effectively in condensation reactions makes it particularly valuable for synthesizing complex molecules.

Chemical Transformations

The imine functionality in Cyclohexanamine, N-butylidene- enables several chemical transformations:

  • Addition reactions with various nucleophiles

  • Reduction reactions to form secondary amines

  • Substitution reactions at the carbon adjacent to the imine

  • Cycloaddition reactions for heterocycle formation

  • Coordination chemistry with metal ions
    These transformation capabilities extend the utility of the compound in developing diverse chemical scaffolds and functional materials.

Research Findings and Reactivity

Interaction with Carbonyl Compounds

Research on Cyclohexanamine, N-butylidene- primarily focuses on its interaction with carbonyl compounds. These studies provide insights into its potential use in synthesizing pharmaceuticals and other valuable chemicals. Key research findings include:

  • Reactivity patterns with different types of carbonyl compounds

  • Stereoselectivity in addition reactions

  • Influence of substituents on reaction rates and product distribution

  • Catalytic effects in transformations involving this compound

Structure-Reactivity Relationships

Studies examining the structure-reactivity relationships of Cyclohexanamine, N-butylidene- have revealed:

  • The influence of the cyclohexane ring on the stability of the imine bond

  • Effects of electronic and steric factors on reactivity

  • Conformational preferences that impact reaction outcomes

  • Solvent effects on reaction kinetics and mechanisms
    These findings continue to expand our understanding of the compound's behavior in various chemical environments and its potential applications in synthetic chemistry.

Comparison with Structurally Related Compounds

Cyclohexanamine, N-butylidene- shares structural and functional similarities with several other compounds but maintains distinct properties due to its specific arrangement. The table below provides a comparative analysis:

CompoundStructureUnique FeaturesComparative Reactivity
CyclohexylamineC6H11NH2Simple amine without imine functionalityLess reactive in condensation reactions, more nucleophilic
N-MethylcyclohexylamineC7H15NHContains a methyl group instead of butylideneDifferent steric properties, altered nucleophilicity
N-EthylcyclohexylamineC8H13NHContains an ethyl groupIntermediate reactivity between methyl and butyl analogs
ButylcyclohexylamineC11H23NContains a saturated butyl groupEnhanced lipophilicity, no imine reactivity
The unique structural arrangement of Cyclohexanamine, N-butylidene- allows for distinct reactivity patterns compared to its analogs. Its ability to participate effectively in condensation reactions sets it apart from simpler amines like cyclohexylamine, while the presence of the imine functionality distinguishes it from saturated analogs like butylcyclohexylamine.

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